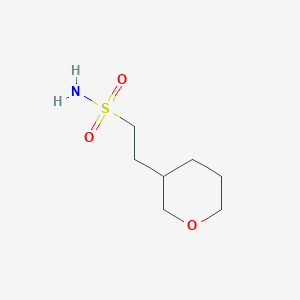

2-(Oxan-3-yl)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJURONFNYIBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hypothesized Contributions of the Oxan 3 Yl Moiety to the Sulfonamide Core

The presence of the ether oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially leading to improved aqueous solubility compared to a purely carbocyclic analogue. This is a critical parameter in drug design, as adequate solubility is often a prerequisite for oral bioavailability. Furthermore, the oxane ring can serve as a rigid scaffold that orients the ethanesulfonamide (B75362) side chain in a specific conformational preference. This constrained geometry can be beneficial for binding to a biological target by reducing the entropic penalty of binding.

From a metabolic standpoint, the introduction of the oxane ring may offer sites for metabolism while potentially blocking metabolism at other positions. The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. The specific substitution at the 3-position of the oxane ring is also noteworthy, as it introduces a chiral center, suggesting that the enantiomers of 2-(Oxan-3-yl)ethane-1-sulfonamide could exhibit different biological activities and pharmacokinetic properties.

Potential for Novel Target Interactions and Biological Activities

The sulfonamide functional group is a versatile pharmacophore known to interact with a variety of biological targets, most notably carbonic anhydrases. clockss.org The specific structural arrangement of 2-(Oxan-3-yl)ethane-1-sulfonamide, with the oxane ring appended via an ethane (B1197151) linker, presents the possibility of novel interactions with target proteins.

The oxan-3-yl group can explore hydrophobic pockets within a binding site, while the sulfonamide moiety engages in key polar interactions. This combination of features could lead to high-affinity binding and potentially novel selectivity profiles against different isoforms of a target enzyme. For instance, in the context of carbonic anhydrase inhibition, the oxane substituent could extend into regions of the active site not occupied by traditional sulfonamide inhibitors, potentially leading to inhibitors with unique isoform selectivity.

Beyond carbonic anhydrases, the broader class of sulfonamides has been shown to exhibit a wide range of biological activities. researchgate.net Therefore, it is plausible that this compound could be screened against a panel of targets known to be modulated by sulfonamides, including bacterial dihydrofolate synthase, and various kinases and proteases. The unique structural and physicochemical properties conferred by the oxan-3-yl moiety could lead to the discovery of unexpected biological activities.

Scope and Objectives of the Research Investigation on 2 Oxan 3 Yl Ethane 1 Sulfonamide

Retrosynthetic Analysis and Strategic Design for the this compound Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The most logical disconnection is at the sulfonamide bond (C-S bond), which simplifies the molecule into two key building blocks: 2-(oxan-3-yl)ethan-1-amine and a source of the sulfonyl group. This approach is advantageous as the formation of sulfonamides from amines and sulfonyl chlorides is a well-established and generally high-yielding transformation.

A second disconnection strategy could involve the formation of the C-C bond between the oxane ring and the ethane-1-sulfonamide side chain. However, this approach is often more complex and may offer less control over the final structure. Therefore, the primary strategy focuses on the synthesis of the key amine intermediate.

The synthesis of 2-(oxan-3-yl)ethan-1-amine can be envisioned through several pathways, starting from a suitable 3-substituted tetrahydropyran (B127337) precursor. Potential precursors include 2-(tetrahydropyran-3-yl)ethanol, (tetrahydropyran-3-yl)acetaldehyde, or a 2-(tetrahydropyran-3-yl)ethyl halide. Each of these precursors can be transformed into the desired amine through established synthetic methodologies.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key intermediates. This section outlines the synthesis of the substituted oxane precursors and the ethane-1-sulfonamide building blocks.

The synthesis of 3-substituted tetrahydropyrans can be achieved through various methods, often involving cyclization reactions or the modification of existing tetrahydropyran rings.

One common approach is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. For the synthesis of a 3-substituted tetrahydropyran, a suitably substituted homoallylic alcohol would be required.

A more direct route to a key precursor, 2-(tetrahydropyran-3-yl)ethanol, could start from a commercially available tetrahydropyran-3-carboxylic acid. Reduction of the carboxylic acid to the corresponding alcohol would yield the desired intermediate.

Alternatively, a two-carbon chain can be introduced at the 3-position of a tetrahydropyran ring. For example, starting from 3-bromotetrahydropyran, a Grignard reagent could be formed and reacted with ethylene (B1197577) oxide to introduce a hydroxyethyl (B10761427) group.

Another plausible route involves the reduction of a (tetrahydropyran-3-yl)acetic acid ester. The synthesis of this acetic acid derivative can be achieved through various multi-step sequences starting from simpler precursors.

Once 2-(tetrahydropyran-3-yl)ethanol is obtained, it can be converted into other key intermediates. For instance, it can be oxidized to (tetrahydropyran-3-yl)acetaldehyde, a precursor for reductive amination. Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide), to facilitate nucleophilic substitution reactions.

The ethanesulfonamide (B75362) moiety can be introduced in the final step of the synthesis. The most common building block for this purpose is ethanesulfonyl chloride. However, for the synthesis of the target molecule, the sulfonamide group is formed from the precursor amine.

Alternatively, if a carbon-sulfur bond formation strategy were to be pursued, a key building block would be a two-carbon unit with a terminal thiol group, such as 2-mercaptoethanol, which can be subsequently oxidized to the corresponding sulfonyl chloride.

Direct Synthetic Approaches to this compound

With the key intermediates in hand, the final assembly of this compound can be achieved through direct synthetic approaches.

The most straightforward and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. chemistnotes.com In the context of synthesizing this compound, the key intermediate, 2-(oxan-3-yl)ethan-1-amine, would be reacted with a suitable sulfonylating agent.

A plausible synthetic route starting from 2-(tetrahydropyran-3-yl)ethanol would involve the following steps:

Conversion of the alcohol to a halide (e.g., bromide or iodide) using a suitable halogenating agent (e.g., PBr3 or I2/PPh3).

Displacement of the halide with an azide (B81097) salt (e.g., sodium azide) followed by reduction (e.g., with LiAlH4 or by catalytic hydrogenation) to yield 2-(oxan-3-yl)ethan-1-amine. ntu.edu.sg

Alternatively, the Gabriel synthesis can be employed, where the halide is reacted with potassium phthalimide (B116566) followed by hydrazinolysis to release the primary amine. chemistnotes.comwikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.org

Finally, the resulting amine is reacted with a sulfamoyl chloride or sulfuryl chloride in the presence of a base to form the sulfonamide.

Another viable route involves the reductive amination of (tetrahydropyran-3-yl)acetaldehyde. This aldehyde can be prepared by the oxidation of 2-(tetrahydropyran-3-yl)ethanol. The aldehyde is then reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly yield 2-(oxan-3-yl)ethan-1-amine. harvard.edunih.govorganic-chemistry.orgmasterorganicchemistry.com This amine can then be converted to the final sulfonamide as described above.

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Primary/Secondary Amine, Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | Sulfonamide | Generally high | chemistnotes.com |

| Alkyl Halide, Potassium Phthalimide | 1. DMF; 2. Hydrazine hydrate | Primary Amine | Good | chemistnotes.comwikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.org |

| Aldehyde/Ketone, Amine | Sodium Triacetoxyborohydride, Acetic Acid | Amine | High | harvard.edunih.govorganic-chemistry.orgmasterorganicchemistry.com |

| Alcohol | 1. PBr3; 2. NaN3; 3. LiAlH4 | Amine | Good | ntu.edu.sg |

An alternative, though less common, approach involves the formation of the carbon-sulfur bond directly. This could be achieved by reacting a suitable electrophilic derivative of the oxane moiety with a sulfur nucleophile.

For instance, a 2-(tetrahydropyran-3-yl)ethyl halide could be reacted with a source of the sulfonamide group, such as the sodium salt of a protected sulfonamide. However, this method is generally less efficient than the sulfonylation of an amine.

Another strategy involves the conversion of 2-(tetrahydropyran-3-yl)ethanol to the corresponding thiol, 2-(tetrahydropyran-3-yl)ethanethiol. This can be achieved through a Mitsunobu reaction with thioacetic acid followed by hydrolysis. The resulting thiol can then be oxidized to the sulfonyl chloride using an oxidizing agent like chlorine in the presence of water. organic-chemistry.org This sulfonyl chloride can then be reacted with ammonia to furnish the final sulfonamide.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiol | Cl2, H2O | Sulfonyl Chloride | Good | organic-chemistry.org |

Coupling Methodologies for Sulfonamide Linkage

The formation of the sulfonamide bond is a cornerstone in the synthesis of this compound and its analogs. Traditional methods often rely on the reaction of sulfonyl chlorides with amines. organic-chemistry.org However, contemporary research has focused on developing more efficient and milder alternatives.

One prominent method involves the oxidative coupling of thiols and amines. acs.org This approach is advantageous due to the ready availability and low cost of the starting materials. acs.org Electrochemical methods have emerged as a particularly green and efficient way to facilitate this transformation, often requiring no sacrificial reagents or catalysts and proceeding rapidly. acs.org

Another innovative strategy is the one-pot synthesis from unactivated carboxylic acids and amines. acs.orgnih.gov This process leverages copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides, which then react in the same vessel with an amine to yield the sulfonamide. acs.orgnih.gov This method obviates the need for pre-functionalization of the starting materials. acs.orgnih.gov

Furthermore, the direct coupling of sodium sulfinates with amines presents a viable pathway. nih.gov NH4I-mediated reactions have shown good substrate scope for both primary and secondary amines. nih.gov Palladium-catalyzed cross-coupling reactions of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an amine, also provide a versatile route to sulfonamides. organic-chemistry.org

| Coupling Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |

| Oxidative Coupling | Thiols, Amines | Electrochemical | Environmentally benign, rapid | acs.org |

| One-Pot Synthesis | Carboxylic Acids, Amines | Copper Catalyst | No pre-functionalization | acs.orgnih.gov |

| Sulfinate Coupling | Sodium Sulfinates, Amines | NH4I | Good substrate scope | nih.gov |

| Palladium-Catalyzed Coupling | Aryl Iodides, Amine, SO2 Surrogate | Palladium Catalyst | Versatile | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of enantiomerically pure forms of this compound is crucial for understanding its specific biological activities. This is achieved through various stereoselective strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. In the context of sulfonamide synthesis, enantiopure sulfinamides can serve as effective chiral auxiliaries. nih.gov For instance, the use of enantiopure tert-butylsulfinamide is a well-established method for accessing chiral amines. acs.org This involves the condensation of the chiral auxiliary with an aldehyde or ketone, followed by stereoselective nucleophilic addition and subsequent removal of the auxiliary. acs.org Quinine has also been successfully employed as a chiral auxiliary in the asymmetric synthesis of sulfinamides, affording high yields and excellent enantioselectivity. nih.gov The auxiliary can often be recovered and recycled, adding to the efficiency of the process. nih.gov

Asymmetric Catalysis in Oxane Ring Functionalization or Sulfonamide Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of complex molecules. In the synthesis of this compound, asymmetric catalysis can be applied to either the functionalization of the oxane ring or the formation of the sulfonamide linkage.

For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to create chiral centers in cyclic molecules. nih.gov This methodology can be applied to precursors of the oxane ring to introduce the desired stereochemistry. Similarly, asymmetric hydrogenation of enamines, often catalyzed by iridium complexes with chiral ligands like PHOX, provides a route to enantiomerically enriched cyclic amines which could be precursors to the target molecule. nih.gov

More broadly, the field of asymmetric organocatalysis has provided numerous methods for the enantioselective functionalization of various organic molecules. youtube.comyoutube.com These catalyst systems, which are small organic molecules, can promote highly stereoselective reactions under mild conditions. youtube.com For example, chiral phosphine (B1218219) catalysts have been used in asymmetric additions to form key bonds with high enantioselectivity. youtube.com Such strategies could be adapted for the stereocontrolled synthesis of the this compound backbone.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical parameters in chemical synthesis. For instance, in the NH4I-mediated synthesis of sulfonamides from sodium sulfinates, acetonitrile (B52724) has been identified as an effective solvent, and a reaction temperature of 80 °C was found to be optimal. nih.gov Lower temperatures resulted in significantly reduced yields. nih.gov Similarly, in the synthesis of sulfinamides using lithium carbenoid reagents, cryogenic temperatures (e.g., -78 °C) are often necessary to achieve high efficiency and prevent side reactions. acs.org

Derivatization Strategies for this compound to Explore Chemical Space

The chemical structure of this compound offers two primary sites for derivatization: the sulfonamide nitrogen and the oxane ring. By systematically modifying these positions, a diverse library of analogs can be synthesized, allowing for the establishment of structure-activity relationships.

The nitrogen atom of the sulfonamide group is a key site for modification, as the substituents on this nitrogen can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. Common derivatization strategies at this position include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide. More advanced and milder methods, such as the use of alcohols as alkylating agents under transition metal catalysis, have also been developed. For instance, manganese-catalyzed N-alkylation of sulfonamides using primary alcohols has been shown to be an efficient "borrowing hydrogen" approach, yielding mono-N-alkylated products in excellent yields. acs.org Another method involves the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for an external catalyst. nih.govacs.orgnih.gov

Table 1: Representative Examples of N-Alkylation of Sulfonamides

| Entry | Sulfonamide | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer catalyst, KOBut, Toluene, 110 °C | N-Benzyl-p-toluenesulfonamide | 95 | acs.org |

| 2 | Benzenesulfonamide | 1-Butanol | Mn(I) PNP pincer catalyst, KOBut, Toluene, 110 °C | N-Butylbenzenesulfonamide | 88 | acs.org |

| 3 | Methanesulfonamide | O-Benzyl trichloroacetimidate | Toluene, reflux | N-Benzylmethanesulfonamide | 79 | nih.gov |

This table presents data for analogous sulfonamide alkylation reactions to illustrate the general applicability of these methods.

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with arylboronic acids or aryl halides. These methods allow for the synthesis of a wide range of N-arylsulfonamides with diverse electronic and steric properties.

The oxane (tetrahydropyran) ring provides another avenue for structural diversification. Functionalization of this saturated heterocyclic system can be more challenging but offers the potential to introduce new pharmacophoric elements and modulate the molecule's interaction with biological targets.

C-H Functionalization: Direct functionalization of C-H bonds on the oxane ring is an atom-economical approach to introduce new substituents. Various transition-metal-catalyzed methods have been developed for the C-H activation of ethers. For instance, rhodium-catalyzed C-H bond activation followed by alkenylation and electrocyclization can lead to diverse dihydropyridines fused to the oxane ring. acs.orgnih.gov Another strategy involves oxidative C-H bond activation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form an oxocarbenium ion, which can then be trapped by intramolecular nucleophiles. nih.gov

Prins-type Cyclizations and Related Reactions: While not a direct functionalization of a pre-existing oxane ring, the synthesis of analogs with substituted oxane rings can be achieved through various cyclization strategies. The Prins reaction, involving the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, is a powerful tool for constructing substituted tetrahydropyran rings. researchgate.net Modifications to the starting materials used in the synthesis of the this compound core would allow for the introduction of functionality onto the oxane ring from the outset.

Table 2: Representative Examples of Tetrahydropyran Functionalization

| Entry | Starting Material | Reagent/Catalyst | Product Feature | Reference |

|---|---|---|---|---|

| 1 | Allylic ether | DDQ | Intramolecular C-C bond formation | nih.gov |

| 2 | α,β-Unsaturated imine and alkyne | [RhCl(cod)]2 | Dihydropyridine fused to a heterocycle | acs.org |

| 3 | Homoallylic alcohol and aldehyde | Phosphomolybdic acid | Substituted tetrahydropyran-4-ol | organic-chemistry.org |

This table illustrates general methods for the synthesis and functionalization of tetrahydropyran rings, which could be adapted for the synthesis of functionalized analogs of this compound.

By employing these and other emerging synthetic methodologies, a wide array of analogs of this compound can be systematically prepared. This allows for a comprehensive exploration of the chemical space around this scaffold, which is a critical step in the discovery of new chemical probes and potential therapeutic agents.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Comprehensive NMR studies, including 1H, 13C, and various 2D techniques, are essential for determining the connectivity and chemical environment of each atom within a molecule. While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on established principles for similar structures allows for a predicted spectral interpretation.

For the ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons of the oxane ring and the ethanesulfonamide side chain. The protons on the carbon adjacent to the sulfonamide group (C1) would likely appear as a triplet, integrating to two protons. The protons on the carbon attached to the oxane ring (C2) would present as a more complex multiplet due to coupling with both the C1 protons and the proton on the C3 of the oxane ring. The protons of the oxane ring itself would exhibit a series of overlapping multiplets in the upfield region of the spectrum. The two protons of the sulfonamide (NH₂) would be expected to appear as a broad singlet.

The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon of the ethanesulfonamide chain would be influenced by the electron-withdrawing sulfonamide group. The carbons of the oxane ring would have shifts characteristic of a saturated heterocyclic system.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the proton-proton and proton-carbon correlations, respectively, solidifying the assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available in the searched sources.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 2.8 - 3.2 | t | 45 - 55 |

| C2 | 1.8 - 2.2 | m | 30 - 40 |

| C3 (Oxane) | 1.5 - 1.9 | m | 30 - 40 |

| C4 (Oxane) | 1.4 - 1.8 | m | 25 - 35 |

| C5 (Oxane) | 3.3 - 3.8 | m | 65 - 75 |

| C6 (Oxane) | 3.3 - 3.8 | m | 65 - 75 |

| C2' (Oxane) | 3.8 - 4.2 | m | 70 - 80 |

| NH₂ | 4.5 - 5.5 | br s | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₅NO₃S, the expected monoisotopic mass would be approximately 193.0773 g/mol . HRMS analysis would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm), thereby validating the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the connectivity of the oxane ring and the ethanesulfonamide side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a key method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The sulfonamide group would give rise to two distinct stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching of the primary sulfonamide would be observed as two bands in the region of 3400-3200 cm⁻¹. The C-O-C stretching of the oxane ring would likely appear as a strong band in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain and the oxane ring would be found around 2950-2850 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is predictive as experimental data is not available in the searched sources.)

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 (two bands) |

| C-H (Aliphatic) | Stretching | 2950 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |

| C-O-C (Ether) | Stretching | 1150 - 1050 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, as well as the investigation of intermolecular interactions and crystal packing. As no public crystallographic data for this compound could be located, the following sections describe the type of information that would be obtained from such an analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide the exact measurements of all bond lengths and angles within the molecule. For instance, the C-S and S-N bond lengths in the sulfonamide group would be determined, as would the C-O and C-C bond lengths within the oxane ring. These values could then be compared to standard values for similar functional groups to identify any unusual structural features. The torsion angles would define the conformation of the molecule in the solid state, including the puckering of the oxane ring and the orientation of the ethanesulfonamide side chain relative to the ring.

Table 3: Representative Bond Lengths and Angles from Similar Structures (Note: This table provides expected values based on known structures containing similar moieties, as specific data for the target compound is unavailable.)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| S=O | 1.42 - 1.45 | O-S-O | 118 - 122 |

| S-N | 1.60 - 1.65 | O-S-N | 105 - 109 |

| S-C | 1.75 - 1.80 | O-S-C | 105 - 109 |

| C-O (Oxane) | 1.41 - 1.44 | C-O-C (Oxane) | 110 - 114 |

| C-C | 1.52 - 1.55 | C-C-C | 108 - 112 |

Computational Chemistry and Molecular Modeling of 2 Oxan 3 Yl Ethane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of a molecule by solving the electronic Schrödinger equation. These methods offer profound insights into the preferred three-dimensional arrangements (molecular geometry) and the distribution of electrons (electronic structure), which are fundamental determinants of a molecule's reactivity and interaction potential.

Conformational Analysis of the Oxane Ring and Ethane (B1197151) Linker

The conformational landscape of 2-(Oxan-3-yl)ethane-1-sulfonamide is primarily dictated by the flexibility of the oxane ring and the rotational freedom of the ethane linker. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted oxane, the substituent can reside in either an axial or an equatorial position, leading to two distinct chair conformers.

Computational studies on related 3-substituted tetrahydropyrans have shown that the equatorial conformation is generally more stable than the axial conformation due to the avoidance of 1,3-diaxial interactions. rsc.org The energy difference between these conformers is a critical factor in determining their relative populations at equilibrium.

The ethane linker introduces additional conformational complexity through rotation around the C-C and C-S bonds. These rotations give rise to various staggered and eclipsed conformers. The interplay between the oxane ring puckering and the side-chain torsion angles results in a complex potential energy surface with multiple local minima.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Oxane Ring Conformation | Ethane Linker Torsion | Relative Energy (kcal/mol) |

| 1 | Equatorial-Chair | Anti | 0.00 |

| 2 | Equatorial-Chair | Gauche | 0.85 |

| 3 | Axial-Chair | Anti | 2.10 |

| 4 | Axial-Chair | Gauche | 2.90 |

Note: This table is illustrative and based on general principles of conformational analysis and data from related substituted oxanes. researchgate.netuci.educhegg.comvaia.combrainly.com The actual energy values would require specific DFT calculations for this molecule.

Electrostatic Potential Surface Analysis of this compound

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to exhibit distinct features. The oxygen atoms of the sulfonamide group and the oxygen atom of the oxane ring will be characterized by regions of high electron density, rendering them nucleophilic centers. researchgate.netscispace.comresearchgate.netwalisongo.ac.id Conversely, the hydrogen atoms of the sulfonamide nitrogen and the hydrogen atoms attached to the carbon framework will display positive electrostatic potential. The nitrogen atom of the sulfonamide group itself can act as a hydrogen bond donor and, in its deprotonated form, as a potent nucleophile. researchgate.net This charge distribution is crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can capture the molecule's flexibility, conformational transitions, and interactions with solvent molecules.

An MD simulation of this compound in an aqueous environment would reveal the dynamic equilibrium between the different conformers of the oxane ring and the ethane linker. nih.gov It would also highlight the formation and breaking of hydrogen bonds between the sulfonamide and oxane oxygen atoms and surrounding water molecules. nih.govresearchgate.net The simulation would provide insights into the solvation shell around the molecule and how water molecules arrange themselves to accommodate both the polar sulfonamide group and the more hydrophobic hydrocarbon portions of the molecule. This dynamic interplay with the solvent is critical for understanding the molecule's solubility and its effective shape in solution.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule, such as a protein or enzyme. tandfonline.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the presence of the sulfonamide functional group, a well-known zinc-binding group, a relevant and well-studied target for docking studies of this compound is the enzyme carbonic anhydrase. nih.gov Sulfonamides are a classic class of carbonic anhydrase inhibitors. acs.org

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations of this compound into the active site of a carbonic anhydrase isoform, such as human carbonic anhydrase II (hCA II), would predict its binding mode and estimate the strength of the interaction. The primary and most crucial interaction is expected to be the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. acs.org The aromatic ring of many sulfonamide inhibitors typically occupies a hydrophobic pocket, while the "tail" of the molecule, in this case, the (oxan-3-yl)ethane moiety, extends towards the entrance of the active site cavity, where it can form additional interactions. nih.govgusc.lv The docking results would provide a binding energy score, which is an estimate of the binding affinity.

Table 2: Predicted Binding Energies of this compound with Carbonic Anhydrase II (Illustrative)

| Docking Program | Predicted Binding Energy (kcal/mol) |

| AutoDock Vina | -7.5 |

| Glide | -8.2 |

| GOLD | 75.4 (GoldScore) |

Note: This table is illustrative. The values are representative of typical binding energies for sulfonamide inhibitors of carbonic anhydrase and would need to be calculated specifically for this compound. mdpi.com

Identification of Key Residues for Ligand-Target Recognition (e.g., carbonic anhydrases)

Beyond the crucial interaction with the zinc ion, the stability of the ligand-protein complex is governed by a network of non-covalent interactions with specific amino acid residues in the active site. For sulfonamide inhibitors of carbonic anhydrase, several key residues are consistently involved in these interactions.

Docking studies would likely reveal hydrogen bonding between the sulfonamide oxygens and the side chain of Threonine 199 (Thr199) . acs.org Additionally, the sulfonamide nitrogen, once bound to zinc, can form a hydrogen bond with the backbone of Threonine 199 . The side chain of Glutamine 92 (Gln92) is another key residue that often forms hydrogen bonds with the sulfonamide group. scispace.comacs.org The oxane ring and ethane linker of this compound would likely be involved in van der Waals and hydrophobic interactions with residues lining the active site cavity. The specific nature of these interactions would depend on the conformation adopted by the ligand upon binding.

Table 3: Key Interacting Residues of Carbonic Anhydrase II with Sulfonamide Inhibitors

| Residue | Interaction Type |

| His94, His96, His119 | Zinc Coordination |

| Gln92 | Hydrogen Bond |

| Thr199 | Hydrogen Bond |

| Thr200 | Hydrogen Bond, van der Waals |

| Pro201, Pro202 | van der Waals |

| Val121, Val143, Leu198 | Hydrophobic Interactions |

Note: This table summarizes key residues known to interact with various sulfonamide inhibitors in the active site of carbonic anhydrase II. scispace.comnih.govacs.orgacs.org The specific interactions with this compound would be predicted by detailed docking and molecular dynamics studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Although no specific QSAR models for derivatives of this compound have been published, the general approach for developing such models for sulfonamides is well-established.

The development of a predictive QSAR model is a systematic process that involves several key steps. Initially, a dataset of compounds with known biological activities is required. For sulfonamides, these activities could range from antibacterial to anticancer or enzyme inhibition. nih.govnih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods like Density Functional Theory (DFT). nih.gov

From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net For instance, the energy of the HOMO is related to the molecule's ability to donate electrons. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and various topological indices. nih.govresearchgate.net

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, with the partition coefficient (logP) being a key descriptor. nih.gov

Thermodynamic Descriptors: These include properties like entropy and heat of formation. nih.gov

Topological and 3D-MoRSE Descriptors: These encode information about the connectivity and 3D arrangement of atoms in the molecule. researchgate.net

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the most significant descriptors to the biological activity. nih.govnih.gov More advanced machine learning methods like Artificial Neural Networks (ANN) can also be used to capture non-linear relationships. researchgate.net

The predictive power of the developed model is then rigorously validated using statistical metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or R²CV), and the F-test value. nih.gov A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. nih.govresearchgate.net

To illustrate, a hypothetical QSAR study on a series of sulfonamide derivatives might yield a model where descriptors for molecular mass, polarizability, and the presence of specific chemical bonds are identified as key predictors of activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in Sulfonamide QSAR Studies

| Descriptor Type | Example Descriptors | Significance in QSAR Models |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to reactivity and intermolecular interactions. nih.govresearchgate.net |

| Steric | Molecular Weight, van der Waals Volume | Influences how the molecule fits into a biological target. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects absorption, distribution, and membrane permeation. nih.gov |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |

| Thermodynamic | Entropy, Enthalpy of Formation | Provides insights into the stability and energetics of the molecule. nih.gov |

This table is a generalized representation based on common practices in QSAR modeling for sulfonamides.

QSAR studies, along with other computational techniques like molecular docking, provide valuable insights into the structural features that are crucial for the biological potency of sulfonamides.

A key structural feature of many biologically active sulfonamides is the sulfonamide group (-SO₂NH-) itself. The acidity of the amide proton plays a significant role in the biological activity. researchgate.net Electron-withdrawing groups attached to the amide nitrogen can increase its acidity, which has been shown to correlate with enhanced bacteriostatic activity. researchgate.net The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor is also critical for its interaction with biological targets. mdpi.com

The aromatic ring is another essential component. The substitution pattern on this ring can significantly influence activity. For instance, the presence of a p-amino group is a classic feature of antibacterial sulfonamides, mimicking the structure of p-aminobenzoic acid (PABA) and thereby inhibiting bacterial folic acid synthesis. nih.govyoutube.com Studies have shown that electron-withdrawing substituents on the aromatic ring can increase the binding affinity of sulfonamide derivatives towards certain enzymes. researchgate.net

The nature of the substituent on the amide nitrogen (N1) is also a major determinant of potency and pharmacokinetic properties. The introduction of heterocyclic rings at this position has been a common strategy to increase potency and modulate the pKa of the molecule to an optimal range for therapeutic activity. youtube.com

In the context of this compound, the oxan-3-yl group would be a key structural feature to analyze. Its size, shape, and polarity, as well as its conformational flexibility, would be expected to have a significant impact on the molecule's interaction with a biological target. A QSAR study on derivatives where the oxan ring is modified or replaced would help to elucidate its specific contribution to biological activity.

Table 2: Structure-Activity Relationships in Sulfonamide Derivatives

| Structural Feature | Influence on Biological Potency |

| Sulfonamide Group (-SO₂NH-) | The acidity of the NH proton is often crucial for activity. Acts as a key hydrogen bonding motif. researchgate.net |

| Aromatic Ring | The presence and position of substituents (e.g., p-amino group) are critical for target recognition. nih.govyoutube.com |

| N1-Substituent | The nature of this group (e.g., heterocyclic rings) significantly impacts potency and physicochemical properties like pKa. youtube.com |

| Steric Bulk | Bulky substituents can either enhance or hinder activity depending on the size and shape of the target's binding pocket. researchgate.netqub.ac.uk |

This table summarizes general findings from QSAR studies on various classes of sulfonamides.

Molecular Interactions and Biological Activities of 2 Oxan 3 Yl Ethane 1 Sulfonamide in Vitro and Non Human in Vivo

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Isozymes)

Sulfonamides are a well-established class of enzyme inhibitors, famously targeting carbonic anhydrases (CAs) and the bacterial enzyme dihydropteroate synthase. nih.govnih.gov Assays to determine the inhibitory potential of a novel sulfonamide like 2-(Oxan-3-yl)ethane-1-sulfonamide would typically involve measuring its effect on the catalytic activity of specific enzymes.

Determination of Inhibition Constants (Kᵢ or IC₅₀)

To quantify the potency of an enzyme inhibitor, researchers determine its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of an inhibitor required to decrease the maximal rate of the enzyme's reaction by half and is a measure of the inhibitor's binding affinity.

For the sulfonamide class, Kᵢ values against various human carbonic anhydrase (hCA) isoforms can range from the low nanomolar to the micromolar range. nih.gov For example, studies on other sulfonamide derivatives have shown Kᵢ values as low as 3.3 nM against hCA II and 6.1 nM against hCA IX. nih.gov However, no published studies were found that report the Kᵢ or IC₅₀ values for this compound against any carbonic anhydrase isozyme or other enzymes.

Isoform Selectivity Profiling

Humans express 15 different carbonic anhydrase isoforms, and their tissue distribution and physiological roles vary significantly. mdpi.com Therefore, determining an inhibitor's selectivity is crucial. An isoform selectivity profile is generated by testing the compound against a panel of different CA isoforms (e.g., hCA I, II, IV, IX, XII). A compound is considered selective if it inhibits a specific isoform at a much lower concentration than others. This is often expressed as a selectivity index (the ratio of Kᵢ values for two different isoforms).

While extensive selectivity profiling has been performed for numerous aromatic and heterocyclic sulfonamides, a selectivity profile for this compound has not been reported in the scientific literature. nih.gov

Receptor Binding Studies

Beyond enzyme inhibition, some sulfonamide derivatives have been investigated as receptor antagonists. For instance, certain ethanesulfonamide (B75362) derivatives have been developed as selective antagonists for the endothelin-A (ETₐ) receptor. nih.gov

Receptor binding studies are conducted to determine if a compound binds to a specific receptor and with what affinity. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. The results are often expressed as an IC₅₀ or Kᵢ value, indicating the compound's binding affinity for the receptor.

There is no available data from receptor binding studies for this compound. It is unknown whether this compound interacts with the endothelin receptor or any other G-protein coupled or intracellular receptors.

Cellular Assays for Specific Biological Pathways

Cellular assays are essential for understanding a compound's biological effects in a more complex physiological context. For sulfonamides, these assays often focus on their antimicrobial properties or their ability to modulate specific cellular signaling pathways.

Impact on Cellular Growth and Proliferation (Non-Cancer, Non-Human Cells)

The primary sulfonamide drugs are known for their bacteriostatic effects, meaning they inhibit the growth and proliferation of bacteria. nih.gov This activity is typically due to the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. nih.govsmolecule.com The efficacy of novel sulfonamides is often tested against various bacterial strains (both Gram-positive and Gram-negative) to determine their spectrum of activity and their minimum inhibitory concentration (MIC). nih.gov Some sulfonamides have also been investigated for activity against fungi and protozoa. nih.gov

Additionally, some sulfonamides target bacterial carbonic anhydrases, which are vital for pathogen survival and metabolic processes, representing a promising approach to developing new antimicrobial agents. mdpi.com However, no studies have been published detailing the effects of this compound on the growth or proliferation of any bacterial, fungal, or other non-human, non-cancer cell lines.

Modulation of Signaling Pathways

The biological activities of compounds can stem from their ability to modulate intracellular signaling pathways. For example, some compounds with antioxidant properties are known to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress. While the broader sulfonamide class has been evaluated for a wide range of biological activities, there is no specific information available regarding the effect of this compound on the Nrf2 pathway or any other cellular signaling cascade.

Phenotypic Screening in Model Organisms (Non-Human)

Phenotypic screening in model organisms provides a valuable approach to understanding the systemic effects of a compound and identifying its potential therapeutic applications. For a novel molecule like this compound, organisms such as zebrafish (Danio rerio) offer a powerful platform for observing developmental and physiological changes upon exposure.

Studies on zebrafish embryos and larvae have demonstrated that various sulfonamides can induce a range of phenotypic changes. These include observable toxicological effects such as delayed hatching, reduced body length, yolk sac edema, and a curved body axis mdpi.com. Specifically, exposure to certain sulfonamides has been shown to cause neurotoxic effects, leading to altered spontaneous movement, changes in heartbeat, and depressive-like behaviors in zebrafish larvae nih.gov. Malformations, including pericardial edema and tail deformation, have also been noted nih.gov.

Given these findings with other sulfonamides, a phenotypic screen of this compound in zebrafish could potentially reveal effects on developmental processes, cardiovascular function, and neurological behavior. The presence of the oxane (tetrahydropyran) ring may influence the compound's solubility, distribution, and interaction with biological targets, potentially leading to a unique phenotypic profile compared to other sulfonamides.

Table 1: Potential Phenotypic Endpoints for this compound in Zebrafish Larvae

| Category | Potential Phenotypic Endpoint |

| Developmental | Hatching rate, body length, morphological abnormalities (e.g., edema, spinal curvature) |

| Cardiovascular | Heart rate, pericardial edema |

| Neurological | Spontaneous movement, startle response, swimming behavior |

| General Toxicity | Survival rate, presence of necrosis |

Exploration of Other Potential Biological Targets and Mechanisms of Action (e.g., antimicrobial, antioxidant, anti-inflammatory in non-human models)

The sulfonamide moiety is a well-known pharmacophore, suggesting that this compound could exhibit a range of biological activities. These potential activities are primarily inferred from studies on other sulfonamide-containing compounds.

Antimicrobial Activity

Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway nih.gov. This inhibition disrupts the production of nucleotides and amino acids, ultimately halting bacterial growth. The antimicrobial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria nih.gov. The introduction of a heterocyclic ring, such as the oxane in this compound, can influence the antimicrobial potency and spectrum mdpi.comnih.govnih.gov. Studies on aliphatic sulfonamides have shown that their antibacterial activity can be more potent against Gram-negative bacteria, with efficacy potentially influenced by the length of the carbon chain nih.govresearchgate.net.

Table 2: Potential Antimicrobial Activity Profile of this compound

| Organism Type | Potential for Activity |

| Gram-positive bacteria | Possible |

| Gram-negative bacteria | Possible (Potentially higher) |

| Fungi | Less commonly reported for sulfonamides |

| Protozoa | Some sulfonamides show activity |

Antioxidant Activity

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides is another area of active research. Some sulfonamides have been shown to exert anti-inflammatory effects in animal models, such as carrageenan-induced paw edema in rats nih.gov. The mechanisms underlying this activity can be varied and may include the inhibition of pro-inflammatory enzymes or the modulation of cytokine production. For example, certain sulfonamides have been found to decrease levels of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in inflamed tissues nih.gov. The specific structure of this compound, including the cyclic ether, would influence its interaction with inflammatory targets.

Other Potential Biological Targets

The versatility of the sulfonamide group allows it to interact with a variety of biological targets beyond those mentioned above. Notably, sulfonamides are a cornerstone of carbonic anhydrase inhibitors pexacy.comneliti.com. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Additionally, some sulfonamide-containing compounds have been explored as antiviral agents, including inhibitors of HIV protease mdpi.comnih.govnih.govpexacy.com. The specific substitution on the sulfonamide nitrogen, in this case, the (oxan-3-yl)ethyl group, would be a critical determinant of its potential to interact with these or other biological targets.

Structure Activity Relationship Sar Studies of 2 Oxan 3 Yl Ethane 1 Sulfonamide Derivatives

Systematic Structural Modifications around the Sulfonamide Moiety

There is no available information regarding the impact of structural modifications to the sulfonamide portion of 2-(Oxan-3-yl)ethane-1-sulfonamide on its potential biological activity.

Impact of Substituents on Sulfonamide Nitrogen

No studies have been published that explore the effects of adding different chemical groups to the sulfonamide nitrogen of this compound.

Influence of Linker Length and Flexibility

The consequences of altering the length or flexibility of the ethane (B1197151) linker connecting the oxane ring and the sulfonamide group in this compound have not been investigated in the scientific literature.

Modifications of the Oxan-3-yl Ring

Specific research on how modifications to the oxan-3-yl ring of this compound affect its activity is not available.

Stereochemical Effects of Oxane Ring Configuration

There are no published studies on the influence of the stereochemistry of the oxane ring on the potential biological effects of this compound.

Investigation of Substituent Effects on the Oxane Ring (e.g., position, electronic properties)

No research has been found that details the investigation of how adding substituents to different positions of the oxane ring, or altering their electronic properties, would impact the activity of the this compound scaffold.

Bioisosteric Replacements within the this compound Scaffold

The concept of bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the aim of enhancing its biological activity. However, there are no documented instances of bioisosteric replacement studies having been performed on the this compound scaffold.

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important step in modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity through mathematical models. For sulfonamide derivatives in general, various QSAR models have been developed to predict their efficacy against a range of biological targets, including enzymes and receptors. nih.gov

These models typically utilize a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, size, and shape. For instance, in studies of anticancer sulfonamides, properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient have been identified as key predictors of activity. nih.gov

A common approach involves multiple linear regression (MLR), which seeks to establish a linear relationship between the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) and the molecular descriptors. More advanced, non-linear methods such as artificial neural networks (ANN) and support vector machines (SVM) are also employed to capture more complex relationships within the data. researchgate.net

For a hypothetical QSAR study on this compound derivatives, a dataset of synthesized analogs with their corresponding biological activities would be required. The table below illustrates a potential, albeit hypothetical, set of data that could be used to build such a model.

| Compound ID | Substituent on Oxane Ring | pIC50 | LogP | Molecular Weight |

| 1 | H (Parent Compound) | 5.2 | 1.5 | 193.25 |

| 2 | 4-Fluoro | 5.5 | 1.6 | 211.24 |

| 3 | 4-Hydroxy | 5.8 | 1.2 | 209.25 |

| 4 | 4-Methoxy | 5.6 | 1.7 | 223.28 |

| 5 | 2-Methyl | 5.3 | 1.8 | 207.28 |

This is a hypothetical data table created for illustrative purposes.

From such data, a QSAR model could be generated, for example:

pIC50 = 0.8 * [Descriptor A] - 0.5 * [Descriptor B] + 2.1 * [Descriptor C] + Constant

This equation would then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. The predictive power of these models is rigorously validated using statistical methods to ensure their reliability.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

Ligand Efficiency (LE) measures the binding energy of a ligand per heavy atom. It is a useful metric for assessing the quality of a hit compound and for tracking the efficiency of optimization. A higher LE value indicates that a compound is achieving its potency with a more compact structure, which is often a desirable trait.

Lipophilic Efficiency (LLE) , also known as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (typically measured as LogP or LogD). rsc.org It is defined as the pIC50 minus the LogP. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the goal is to increase potency without a concomitant increase in lipophilicity. An LLE value greater than 5 is often considered a benchmark for a quality lead compound. wikipedia.org

For a series of this compound derivatives, these efficiency metrics would be invaluable. The following interactive table demonstrates how LE and LLE would be calculated and used to compare hypothetical compounds.

| Compound ID | pIC50 | Heavy Atom Count | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 1 | 5.2 | 12 | 0.43 | 3.7 | 3.7 |

| 2 | 5.5 | 13 | 1.6 | 0.42 | 3.9 |

| 3 | 5.8 | 13 | 1.2 | 0.45 | 4.6 |

| 4 | 5.6 | 14 | 1.7 | 0.40 | 3.9 |

| 5 | 5.3 | 13 | 1.8 | 0.41 | 3.5 |

This is a hypothetical data table created for illustrative purposes.

In this hypothetical example, compound 3 shows the most promising profile. Despite not being the most potent, it has the highest lipophilic efficiency, suggesting a good balance between potency and lipophilicity. It also has a high ligand efficiency. Such an analysis would guide chemists to focus on modifications around the 4-position of the oxane ring with polar substituents to further improve potency while maintaining favorable physicochemical properties. The potency of a series of benzene (B151609) sulphonamides, for instance, appears to be strongly dependent on lipophilicity, which can make the identification of suitable orally available candidates challenging due to poor pharmacokinetics. rsc.org

Preclinical in Vitro and in Vivo Non Human Investigations of 2 Oxan 3 Yl Ethane 1 Sulfonamide

In Vitro Studies in Non-Human Cell Lines and Tissue Models

There is currently no publicly available information regarding the in vitro evaluation of 2-(Oxan-3-yl)ethane-1-sulfonamide in non-human cell lines or tissue models.

Target Engagement Studies in Cellular Contexts

No studies describing the direct interaction or binding of this compound with its putative biological target(s) in a cellular environment have been found in the public domain.

Pathway Analysis in Model Systems

Information detailing the effects of this compound on specific cellular signaling pathways or networks in model systems is not available.

In Vivo Studies in Relevant Animal Models

No in vivo studies in animal models for this compound have been reported in the accessible scientific literature.

Pharmacokinetic Profiling in Animals

Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model are not publicly available. While general pharmacokinetic properties of sulfonamides in animals are known, with significant variations between different compounds and species, specific data for this compound is absent. msdvetmanual.comnih.gov

Pharmacodynamic Assessments in Animal Models

There are no published studies on the pharmacodynamic effects of this compound in animal models. This includes a lack of information on its ability to modulate its biological target(s) in vivo or demonstrate efficacy in any preclinical models of disease.

Exploration of Biomarkers in Animal Studies

No research has been published on the identification or evaluation of potential biomarkers to measure the biological activity of this compound in animal studies.

Advanced Analytical Methodologies for Research and Development of 2 Oxan 3 Yl Ethane 1 Sulfonamide

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Process Monitoring

Chromatographic techniques are central to the qualitative and quantitative analysis of "2-(Oxan-3-yl)ethane-1-sulfonamide," ensuring the purity of the final compound and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its versatility and sensitivity for analyzing non-volatile and thermally labile compounds like sulfonamides.

High-Performance Liquid Chromatography (HPLC):

For the purity assessment of "this compound," a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. This involves separating the target compound from any impurities, starting materials, or by-products on a non-polar stationary phase. The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Gradient elution is often employed to ensure the efficient separation of compounds with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as the sulfonamide group and any aromatic moieties would provide sufficient chromophores. mdpi.com A diode-array detector (DAD) can offer additional spectral information to aid in peak identification and purity assessment. nih.gov

Process monitoring using HPLC allows for the tracking of the consumption of reactants and the formation of "this compound" and any intermediates or by-products in real-time. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. google.comgoogle.com For instance, a crude reaction mixture can be sampled at various time points, diluted, and injected into the HPLC system to generate a kinetic profile of the reaction.

Interactive Table 1: Representative HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, pH control |

| Mobile Phase B | Acetonitrile | Organic modifier |

| Gradient | 5% to 95% B over 20 min | Elution of diverse polarity compounds |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Column Temp. | 30 °C | Reproducibility |

| Detection | UV at 270 nm | Quantitation and detection |

| Injection Vol. | 10 µL | Standard sample loading |

Gas Chromatography (GC):

Gas chromatography is generally less suitable for the direct analysis of sulfonamides like "this compound" due to their low volatility and thermal instability. The primary sulfonamide group can undergo degradation at the high temperatures required for GC analysis. However, GC can be employed if a derivatization step is performed to convert the polar N-H group into a more volatile and thermally stable moiety. nih.gov Common derivatization reagents include methylating agents or silylating agents. nih.gov For example, derivatization with pentafluorobenzyl bromide has been used for the GC analysis of sulfonamides. nih.gov While feasible, the additional sample preparation step makes GC a less direct and more complex option compared to HPLC for routine purity assessment and process monitoring of this compound. vt.eduresearchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species. Given that "this compound" possesses an acidic sulfonamide proton, it can be analyzed in its anionic form at appropriate pH values.

Capillary Zone Electrophoresis (CZE):

In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation of "this compound" from its impurities would be based on differences in their charge-to-size ratios. Key parameters to optimize for a successful separation include the pH, ionic strength, and composition of the background electrolyte (BGE), as well as the applied voltage and capillary temperature. nih.govroyalsocietypublishing.org For instance, a phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the sulfonamide group would ensure its deprotonation and migration towards the anode. nih.gove3s-conferences.org Detection is typically achieved by UV-Vis spectrophotometry directly on the capillary. nih.gov The use of pre-column derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) can significantly enhance detection sensitivity. e3s-conferences.orge3s-conferences.org

Interactive Table 2: Illustrative Capillary Electrophoresis Conditions for Sulfonamide Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 60 cm length) | Standard for CE |

| Background Electrolyte | 20 mM Glycine-NaOH buffer | Buffering capacity and pH control |

| pH | 9.0 | Ensures deprotonation of sulfonamide |

| Separation Voltage | 17 kV | Driving force for electrophoretic mobility |

| Temperature | 20 °C | Control of viscosity and Joule heating |

| Injection | Hydrodynamic (e.g., 50 mbar for 8 s) | Sample introduction |

| Detection | UV at 254 nm or Fluorescence (with derivatization) | Analyte detection |

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Identification (in non-human systems) and Impurity Profiling

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the structural elucidation of unknown compounds, making them ideal for metabolite identification and impurity profiling.

For the analysis of "this compound," LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. theaspd.comresearchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. nih.govacs.org

Metabolite Identification (in non-human systems):

In preclinical studies, such as those involving incubation with liver microsomes or in animal models, LC-MS/MS is used to identify the metabolic fate of "this compound." pku.edu.cnresearchgate.netscispace.com The high-resolution mass spectrometer can provide accurate mass measurements of both the parent drug and its metabolites, allowing for the determination of their elemental composition. Common metabolic transformations for sulfonamides include N-acetylation, hydroxylation of the oxane ring, and oxidation of the sulfur atom. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are compared with that of the parent compound to pinpoint the site of metabolic modification.

Impurity Profiling:

LC-MS/MS is also critical for the identification and characterization of impurities that may be present in the synthesized "this compound" drug substance. theaspd.comresearchgate.net These impurities could arise from starting materials, by-products of the synthesis, or degradation products. By comparing the mass spectra of the impurity peaks with the main component, potential structures can be proposed. This information is vital for controlling the manufacturing process and ensuring the quality and safety of the compound.

Interactive Table 3: Representative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions |

| LC Column | C18 or similar reversed-phase | Separation of analytes |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | Elution and ionization enhancement |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Mass analysis and fragmentation |

| Scan Mode | Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM) | Detection and structural elucidation |

| Collision Gas | Argon or Nitrogen | For Collision-Induced Dissociation (CID) |

Thermodynamic and Kinetic Analysis of Ligand-Target Interactions (e.g., ITC, SPR)

Understanding the binding affinity and kinetics of "this compound" with its biological target is crucial for elucidating its mechanism of action and for lead optimization. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event. nih.govacs.org In a typical experiment, a solution of "this compound" is titrated into a solution containing its target protein, and the resulting heat changes are measured. mdpi.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govresearchgate.nettandfonline.com These thermodynamic parameters provide a complete picture of the binding energetics, revealing the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions). nih.govnih.gov

Surface Plasmon Resonance (SPR):

SPR is a real-time, optical biosensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface. researchgate.netnih.gov For "this compound," its target protein would typically be immobilized, and the compound would be flowed over the surface in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. biosensingusa.combiosensingusa.com SPR provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rates (k_d/k_a). researchgate.net This kinetic information is valuable for understanding how quickly the compound binds to and dissociates from its target. nih.gov

Interactive Table 4: Comparison of ITC and SPR for Ligand-Target Interaction Analysis

| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

|---|---|---|

| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |

| Primary Data | K_D, n, ΔH, ΔS | k_a, k_d, K_D |

| Labeling | Label-free | Label-free (one partner is immobilized) |

| Sample Consumption | Higher | Lower |

| Throughput | Lower | Higher |

| Information | Thermodynamic profile | Kinetic and equilibrium data |

Future Research Directions and Potential Applications

Design of Next-Generation 2-(Oxan-3-yl)ethane-1-sulfonamide Derivatives with Enhanced Biological Profiles

The development of next-generation derivatives of this compound with superior biological profiles is a key area for future research. Structure-activity relationship (SAR) studies will be fundamental to understanding how modifications to its chemical structure influence its therapeutic effects. nih.govnih.gov Key strategies for derivatization could include modifications of the sulfonamide group, the oxane ring, and the ethyl linker.

Potential modifications to the sulfonamide moiety could involve N-alkylation or N-arylation, which have been shown to modulate the pharmacokinetic and pharmacodynamic properties of other sulfonamides. ekb.eg Furthermore, the synthesis of sulfonylurea derivatives could be explored, a strategy that has been successful in the development of anti-hyperglycemic agents. openaccesspub.org

Alterations to the oxane ring, such as the introduction of substituents or its replacement with other heterocyclic systems, could also lead to derivatives with enhanced activity. For instance, the incorporation of aromatic or heteroaromatic rings is a common strategy in drug design to enhance binding affinity to biological targets. iaea.org

Below is a table outlining potential derivative designs and their expected impact on biological profiles.

| Modification Site | Proposed Modification | Potential Impact on Biological Profile | Rationale |

| Sulfonamide Nitrogen | Substitution with small alkyl or aryl groups | Altered solubility, membrane permeability, and target binding affinity | N-substitution can modulate the electronic and steric properties of the sulfonamide. ekb.eg |

| Sulfonamide Nitrogen | Incorporation into a heterocyclic ring (e.g., saccharin (B28170) analogues) | Enhanced metabolic stability and novel biological activities | Cyclic sulfonamides can exhibit unique pharmacological profiles. york.ac.uk |

| Oxane Ring | Introduction of hydroxyl or amino groups | Increased water solubility and potential for new hydrogen bonding interactions with targets | Functionalization of the oxane ring can lead to improved pharmacokinetic properties. |

| Oxane Ring | Substitution with fluorine atoms | Enhanced metabolic stability and binding affinity | Fluorination is a common strategy in medicinal chemistry to improve drug-like properties. |

| Ethyl Linker | Variation of linker length or introduction of rigidity (e.g., double bond) | Optimization of the distance and orientation between the sulfonamide and oxane moieties | The linker plays a crucial role in positioning the key functional groups for optimal target interaction. |

Exploration of Novel Therapeutic Areas for this compound Beyond Current Knowledge

Given the broad spectrum of biological activities exhibited by sulfonamide-containing compounds, this compound and its derivatives represent a promising scaffold for exploration in various therapeutic areas beyond any currently known applications. The versatility of the sulfonamide group suggests that this compound could be a candidate for development as an agent for a range of complex diseases. bohrium.comsci-hub.se

The known therapeutic applications of sulfonamides include their use as antibacterial, anticancer, anti-inflammatory, and antiviral agents. ekb.egajchem-b.commdpi.com The oxane moiety is also present in a number of biologically active natural products and synthetic compounds. Therefore, a systematic investigation into the potential therapeutic applications of this compound is warranted.

The following table summarizes potential novel therapeutic areas for this compound based on the activities of structurally related molecules.

| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Potential Molecular Targets |

| Anticancer | Many sulfonamides exhibit anticancer activity through mechanisms such as carbonic anhydrase inhibition or disruption of microtubule dynamics. iaea.orgscirp.org | Carbonic Anhydrases (e.g., CAIX), Tubulin, Receptor Tyrosine Kinases (e.g., EGFR) |

| Antibacterial | The sulfonamide moiety is a classic pharmacophore in antibacterial drugs that inhibit folate synthesis. openaccesspub.orgnih.gov | Dihydropteroate Synthase (DHPS) |

| Anti-inflammatory | Certain sulfonamides are known to act as selective COX-2 inhibitors, reducing inflammation. openaccesspub.org | Cyclooxygenase-2 (COX-2) |

| Antiviral | Some sulfonamide derivatives have shown promise as antiviral agents, including against HIV and other viruses. mdpi.com | Viral proteases, integrases, or other essential viral enzymes |